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For Immediate Release

Shanghai, China – December 18, 2025 – This report provides a comprehensive review of the

efficacy and safety of TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK)

fusion protein. Also known as HC58-111, TD-004 has demonstrated potent anti-tumor activity

in preclinical models of ALK-positive cancers. This guide offers a comparative analysis of TD-
004 against established ALK inhibitors, presenting key experimental data and detailed

methodologies for researchers, scientists, and drug development professionals.

Efficacy of TD-004 in ALK-Positive Cancer Models
TD-004 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ALK

fusion protein.[1] This mechanism of action leads to the inhibition of downstream signaling

pathways crucial for cancer cell proliferation and survival. Preclinical studies have shown that

TD-004 effectively inhibits the growth of ALK fusion-positive cell lines, including the anaplastic

large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.[1]

In Vitro Efficacy
In vitro studies have demonstrated the potent cytotoxic effects of TD-004 in ALK-positive

cancer cell lines. The half-maximal inhibitory concentration (IC50) values for TD-004 were

determined to be 0.058 µM in SU-DHL-1 cells and 0.18 µM in H3122 cells.[1] These values are

comparable to or, in some cases, more potent than those of approved ALK tyrosine kinase

inhibitors (TKIs).
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Table 1: Comparative In Vitro Efficacy of TD-004 and Other ALK Inhibitors

Compound SU-DHL-1 IC50 (µM) H3122 IC50 (µM)

TD-004 (HC58-111) 0.058[1] 0.18[1]

Crizotinib 0.096 (normoxic)[2][3] 0.096 (normoxic)[2][3]

Ceritinib 0.0228[4] ~0.03[5]

Alectinib Not Available 0.033 (normoxic)[2][3]

Brigatinib 0.009[6] Not Available

Lorlatinib Not Available ~0.0012[7]

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy
In a xenograft model using H3122 cells, TD-004 was shown to significantly reduce tumor

growth, highlighting its potential for in vivo anti-tumor activity.[1]

Safety Profile of TD-004
As a preclinical compound, comprehensive safety and toxicity data for TD-004 in humans are

not yet available. Preclinical assessments are ongoing to establish a complete safety profile.

The safety profiles of approved ALK inhibitors are well-characterized and include a range of

adverse events.

Table 2: Common Adverse Events Associated with Approved ALK Inhibitors
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ALK Inhibitor Common Adverse Events

Crizotinib
Vision disorders, nausea, diarrhea, vomiting,

edema, constipation, elevated liver enzymes.[8]

Ceritinib

Diarrhea, nausea, vomiting, abdominal pain,

fatigue, decreased appetite, elevated liver

enzymes.[8]

Alectinib
Fatigue, constipation, edema, myalgia, elevated

liver enzymes.[8][9]

Brigatinib

Nausea, diarrhea, fatigue, cough, headache,

increased blood pressure, pneumonitis.[10][11]

[12]

Lorlatinib
Hyperlipidemia, edema, peripheral neuropathy,

cognitive effects, fatigue, weight gain.[8][13]

Mechanism of Action: ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through chromosomal rearrangements, drives several downstream signaling

pathways implicated in cancer cell growth and survival. These include the RAS-MAPK, PI3K-

AKT, and JAK-STAT pathways. TD-004, by inducing the degradation of the ALK fusion protein,

effectively shuts down these oncogenic signaling cascades.
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Caption: ALK signaling and the mechanism of action of TD-004.
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Experimental Protocols
Cell Viability Assay (IC50 Determination)

Cell Culture: SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified

atmosphere with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of

TD-004 or comparator compounds for 72 hours.

Viability Assessment: Cell viability is assessed using a standard method such as the

CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by

fitting the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for tumor

implantation.

Cell Implantation: H3122 cells are harvested, resuspended in a suitable medium (e.g.,

Matrigel), and subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and

control groups. TD-004 or a vehicle control is administered according to a predetermined

dosing schedule and route (e.g., intraperitoneal or oral).

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The tumor growth

inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume

of the treated group to that of the control group.

H3122 Cell Culture Subcutaneous
Implantation

Tumor Growth
Monitoring Randomization TD-004 or

Vehicle Treatment
Tumor Volume

Evaluation
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Caption: Experimental workflow for the H3122 xenograft model.

Conclusion
TD-004 (HC58-111) is a promising novel ALK degrader with potent in vitro and in vivo anti-

tumor activity in ALK-positive cancer models. Its distinct mechanism of action, leading to the

degradation of the ALK oncoprotein, offers a potential new therapeutic strategy, particularly in

the context of resistance to conventional ALK inhibitors. Further preclinical and clinical

development will be crucial to fully elucidate its efficacy and safety profile for the treatment of

ALK-driven malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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